![molecular formula C25H28N2O2 B2683007 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 1164526-67-3](/img/structure/B2683007.png)
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one
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Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one, also known as Cpd22, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Cpd22 is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis and Antibacterial/Anti-Inflammatory Activities : A study demonstrated the efficient and rapid synthesis of coumarin-pyrazole hybrid compounds, showcasing potential for anti-inflammatory chemotherapeutics, catalysis, and material science. The synthesized compounds showed significant antibacterial and anti-inflammatory activities, suggesting their potential in medicinal chemistry (Chavan & Hosamani, 2018).
Stereoselective Synthesis via the Wittig Reaction : Research on the stereoselective synthesis of cinnamylpiperazine isomers provided insights into synthetic strategies for creating specific isomer ratios, important for pharmaceutical applications (Shivprakash & Reddy, 2014).
Biological Applications
Antimicrobial Activity of Schiff Bases : The synthesis of Schiff bases incorporating coumarin and 1,3,4-oxadiazole derivatives revealed compounds with significant antimicrobial activities against bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Anticholinesterase Activity : A study on the synthesis of chromen-4-ones with anticholinesterase activity demonstrated the potential of these compounds in addressing diseases related to the cholinergic system, such as Alzheimer's disease (Filippova, Chernov, Shutov, & Yakovlev, 2019).
properties
IUPAC Name |
5,7-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-15-20(2)25-22(17-24(28)29-23(25)16-19)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDRFBFMPHBAZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one |
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